molecular formula C14H13NO3 B6007032 METHYL (5E)-2-METHYL-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (5E)-2-METHYL-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B6007032
M. Wt: 243.26 g/mol
InChI Key: PLHHTFZPVBMLPD-DHZHZOJOSA-N
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Description

METHYL (5E)-2-METHYL-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is an organic compound belonging to the class of pyrroles This compound features a pyrrole ring substituted with a phenylmethylidene group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5E)-2-METHYL-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with a benzaldehyde derivative in the presence of a base, followed by esterification to introduce the methyl ester group. The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL (5E)-2-METHYL-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Scientific Research Applications

METHYL (5E)-2-METHYL-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest in biochemical studies.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which METHYL (5E)-2-METHYL-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    METHYL (5E)-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE: A similar compound with a thiophene ring instead of a pyrrole ring.

    METHYL 4-[(5E)-2-OXO-5-(PHENYLMETHYLIDENE)-4-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOATE: Another related compound with a thiazolidine ring.

Uniqueness

METHYL (5E)-2-METHYL-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both a phenylmethylidene group and a carboxylate ester

Properties

IUPAC Name

methyl (5E)-5-benzylidene-4-hydroxy-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-12(14(17)18-2)13(16)11(15-9)8-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHHTFZPVBMLPD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2)C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C/C2=CC=CC=C2)/C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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